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Compound of Interest

8-Methoxyquinoline-4-carboxylic
Compound Name: d
aci

Cat. No.: B3080756

An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic acid: Structure, Synthesis,
and Therapeutic Potential

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure" due to its ability to bind to a wide array of biological targets. This heterocyclic
aromatic compound, consisting of a fused benzene and pyridine ring, is the foundational
framework for numerous synthetic drugs, most notably in the realms of antimalarial and
antibacterial agents. Within this important class of molecules, 8-Methoxyquinoline-4-
carboxylic acid emerges as a compound of significant interest for researchers and drug
development professionals.

Its structure is characterized by two key functional modifications to the quinoline core: a
methoxy group at the 8-position and a carboxylic acid at the 4-position. These substitutions are
not trivial; they profoundly influence the molecule's physicochemical properties, metabolic
stability, and mechanism of action. The 4-carboxylic acid moiety, in particular, is a common
feature in many quinoline-based drugs, often enhancing potency and modulating
pharmacokinetic profiles.

This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic
acid, delving into its structural representation, plausible synthetic pathways, known biological
activities, and future potential. The content is structured to provide not just data, but a deeper,
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mechanistic understanding for scientists engaged in pharmaceutical research and
development.

Chapter 1: Physicochemical Properties and
Structural Elucidation

A precise understanding of a molecule's identity and properties is the bedrock of all subsequent
research. 8-Methoxyquinoline-4-carboxylic acid is defined by a unique combination of
identifiers and structural features that dictate its behavior in chemical and biological systems.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick
reference for laboratory use.

Property Value Source

8-Methoxyquinoline-4-
IUPAC Name ] ] N/A
carboxylic acid

CAS Number 1092288-64-6
Molecular Formula C11HoNOs3
Molecular Weight 203.19 g/mol

COC1=CC=CC2=C(C=CN=C2
1)C(=0)0

Canonical SMILES

VLHZRKAECRFPLZ-
InChlKey UHFFFAOYSA-N (for bromo- [1]

derivative)

Note: The InChlKey provided is for a closely related bromo-derivative, as a specific key for the
parent compound was not found in the initial search.

Structural Representation: The SMILES Notation
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The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational
chemistry and database management, encoding the molecular structure into a linear string of
characters.

The SMILES notation for 8-Methoxyquinoline-4-carboxylic acid is
COC1=CC=CC2=C(C=CN=C21)C(=0)0.

Let's dissect this string to understand the encoded structure:

COC1: An oxygen atom is single-bonded to a carbon (the methyl group, C), which is then
bonded to an aromatic carbon atom labeled '1'. This represents the methoxy group (-OCHs).

e =CC=C: Starting from the carbon labeled '1', we have a series of alternating double and
single bonds in an aromatic ring.

e C2=C1: This completes the first (benzene) ring, which is fused to a second ring at the
carbons labeled '1' and '2'.

e C=CN=C2: This defines the second (pyridine) ring, fused at carbon '2". It contains a nitrogen
atom (N) and continues the aromatic system.

e C(=0)O0: Attached to the pyridine ring is a carbon atom double-bonded to an oxygen (=0)
and single-bonded to another oxygen (O). This is the carboxylic acid group (-COOH).

This notation unambiguously represents the 2D structure of the molecule, serving as a
universal identifier for chemical databases and modeling software.

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry.
While a specific, published protocol for 8-Methoxyquinoline-4-carboxylic acid is not readily
available, a highly plausible and efficient route can be designed based on the classic Doebner
reaction. This three-component reaction provides a direct method for constructing the
quinoline-4-carboxylic acid core.[2]

Proposed Synthetic Pathway: The Doebner Reaction
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The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
[2] For the target molecule, the logical starting materials would be:

 Aniline derivative: 2-Methoxyaniline (o-anisidine)
o Aldehyde: Formaldehyde (or a suitable equivalent)
o Keto-acid: Pyruvic acid

The choice of 2-methoxyaniline is critical as its amino group directs the cyclization to form the
quinoline ring, and the methoxy group remains at the correct position to yield the desired 8-
methoxy substitution pattern.
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Starting Materials

2-Methoxyaniline Formaldehyde Pyruvic Acid

Reaction V& Workup

Step 1: Mix Reactants
in Solvent (e.g., MeCN)
with Lewis Acid Catalyst (e.g., BF3-THF)

nitiate Condensation

Step 2: Heat to Reflux
(e.g., 65-80°C)

Reaction Completion

Step 3: Aqueous Workup
& pH Adjustment

solate Crude Product

Step 4: Purification
(Recrystallization or Chromatography)

Obtain Pure Compound

y

Final Product:
8-Methoxyquinoline-4-carboxylic acid
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Caption: Proposed workflow for the synthesis of 8-Methoxyquinoline-4-carboxylic acid via
the Doebner reaction.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles.

» Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and
a magnetic stirrer, add 2-methoxyaniline (1.0 eq) and a suitable solvent such as acetonitrile
(MeCN).

o Catalyst Addition: Add a Lewis acid catalyst, for example, Boron trifluoride etherate
(BFs-Et20) or BFs-THF (0.5 eq), to the mixture and stir.[2]

o Reagent Addition: In a separate flask, prepare a solution of pyruvic acid (1.2 eq) and
formaldehyde (1.2 eq, typically as a 37% aqueous solution or as paraformaldehyde) in
MeCN. Add this solution dropwise to the aniline mixture at room temperature.

o Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65-
80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

e Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the
reaction by slowly adding water. Adjust the pH to be slightly acidic (pH 4-5) with a sodium
bicarbonate solution, which will cause the carboxylic acid product to precipitate.

« |solation: Collect the crude solid product by vacuum filtration and wash with cold water and a
small amount of cold ethanol.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 8-
Methoxyquinoline-4-carboxylic acid.

 Validation: The final product's identity and purity should be confirmed using standard
analytical techniques such as *H NMR, 3C NMR, Mass Spectrometry, and HPLC.
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Chapter 3: Biological Activity and Therapeutic
Potential

The therapeutic relevance of 8-Methoxyquinoline-4-carboxylic acid stems from its role as a
potential inhibitor of key enzymes and its structural similarity to other biologically active
quinolines.

Phosphodiesterase (PDE) Inhibition

The most direct biological activity reported for 8-Methoxyquinoline-4-carboxylic acid is its
function as a potent inhibitor of phosphodiesterases I, I, 1V, and V. PDEs are a superfamily of
enzymes responsible for degrading the second messengers cyclic adenosine monophosphate
(cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action: By inhibiting PDE enzymes, the compound prevents the breakdown of
cAMP/cGMP. The resulting increase in intracellular levels of these second messengers
activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA)
and Protein Kinase G (PKG). This can lead to a variety of physiological responses, including
smooth muscle relaxation and a reduction in inflammatory cell activation. This mechanism is
particularly relevant in asthma, where the compound has been shown to inhibit the production
of inflammatory prostaglandins.
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Caption: Simplified signaling pathway showing the role of PDE and its inhibition by 8-
Methoxyquinoline-4-carboxylic acid.

Potential as an Antimicrobial and Antimalarial Agent

The quinoline core is famous for its presence in antimalarial drugs like chloroquine and quinine.
Derivatives of 8-hydroxyquinoline, a close structural analog, exhibit a wide spectrum of
antimicrobial, antifungal, and anticancer activities.[3][4] This activity is often attributed to the
molecule's ability to chelate metal ions that are essential for microbial enzyme function.[5][6]
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While the 8-methoxy group in 8-Methoxyquinoline-4-carboxylic acid reduces the metal-
chelating capacity compared to an 8-hydroxy group, the fundamental quinoline scaffold
remains a promising platform for developing novel antimalarial and antibacterial agents.[7] The
carboxylic acid at the 4-position can be crucial for interacting with target enzymes or for
improving the drug's pharmacokinetic properties.

Conclusion

8-Methoxyquinoline-4-carboxylic acid is more than just a chemical compound; it is a
strategically designed molecule with significant potential in drug discovery. Its SMILES notation,
COC1=CC=CC2=C(C=CN=C21)C(=0)O0, provides a clear structural identity for further
computational and experimental work.

The molecule's synthesis is accessible through established organic chemistry reactions like the
Doebner synthesis, allowing for its production and derivatization in a research setting. Its
demonstrated activity as a phosphodiesterase inhibitor provides a solid mechanistic basis for
its development as an anti-inflammatory or anti-asthmatic agent. Furthermore, its quinoline
core suggests a broader potential in antimicrobial and antimalarial research, warranting further
investigation.[7]

For researchers, scientists, and drug development professionals, 8-Methoxyquinoline-4-
carboxylic acid represents a valuable scaffold—a starting point for the rational design of new,
more potent, and selective therapeutic agents. Future work should focus on elucidating its
specific interactions with PDE isozymes, exploring its antimicrobial spectrum, and optimizing its
structure to enhance therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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